REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:7](=[N:9][OH:10])N)=[N:4][O:5][N:6]=1.[ClH:11].[Cl-].[Na+].N([O-])=O.[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[C:3]([C:7]([Cl:11])=[N:9][OH:10])=[N:4][O:5][N:6]=1 |f:2.3,4.5|
|
Name
|
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NON1)C(N)=NO
|
Name
|
|
Quantity
|
1.475 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.9 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
518 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
199.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
43.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
this suspension was stirred at 42-45° C. until complete solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
this solution was stirred in an ice/water/methanol bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 0° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm to 15° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
ADDITION
|
Details
|
treated with anhydrous sodium sulfate (500 g)
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This suspension was filtered through sodium sulfate (200 g)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methyl t-butyl ether (5.5 L)
|
Type
|
ADDITION
|
Details
|
treated with charcoal (40 g)
|
Type
|
STIRRING
|
Details
|
stirred for 40 min
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the resulting product was dried in a vacuum oven (45° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NON1)C(=NO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 g | |
YIELD: PERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:7](=[N:9][OH:10])N)=[N:4][O:5][N:6]=1.[ClH:11].[Cl-].[Na+].N([O-])=O.[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[C:3]([C:7]([Cl:11])=[N:9][OH:10])=[N:4][O:5][N:6]=1 |f:2.3,4.5|
|
Name
|
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NON1)C(N)=NO
|
Name
|
|
Quantity
|
1.475 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.9 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
518 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
199.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
43.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
this suspension was stirred at 42-45° C. until complete solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
this solution was stirred in an ice/water/methanol bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 0° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm to 15° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
ADDITION
|
Details
|
treated with anhydrous sodium sulfate (500 g)
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This suspension was filtered through sodium sulfate (200 g)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methyl t-butyl ether (5.5 L)
|
Type
|
ADDITION
|
Details
|
treated with charcoal (40 g)
|
Type
|
STIRRING
|
Details
|
stirred for 40 min
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the resulting product was dried in a vacuum oven (45° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NON1)C(=NO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 g | |
YIELD: PERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |